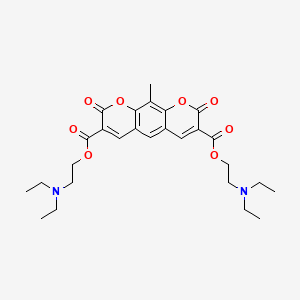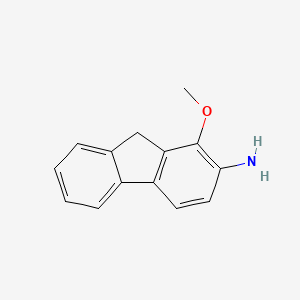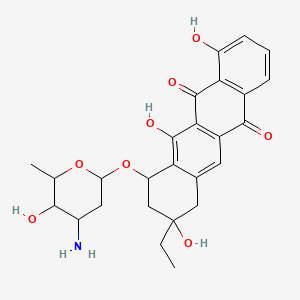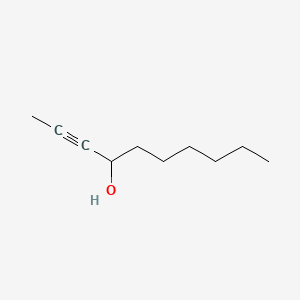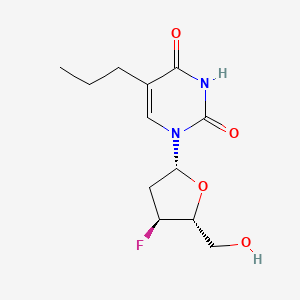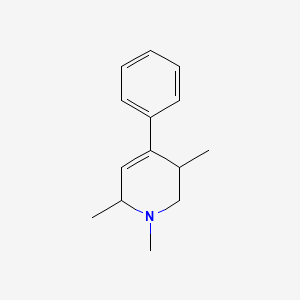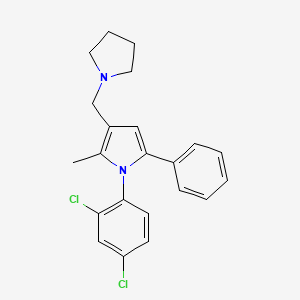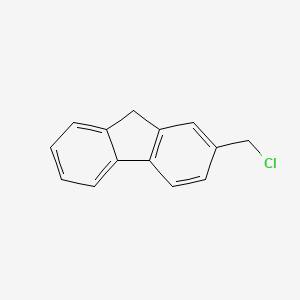
2-Furanmethanaminium, 4-(ethoxycarbonyl)-N,N,N,5-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furanmethanaminium, 4-(ethoxycarbonyl)-N,N,N,5-tetramethyl- is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The compound also features an ethoxycarbonyl group and multiple methyl groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanmethanaminium, 4-(ethoxycarbonyl)-N,N,N,5-tetramethyl- typically involves the reaction of furan derivatives with ethoxycarbonylating agents under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 2-Furanmethanaminium, 4-(ethoxycarbonyl)-N,N,N,5-tetramethyl- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters and enable the efficient production of large quantities of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Furanmethanaminium, 4-(ethoxycarbonyl)-N,N,N,5-tetramethyl- undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into less oxidized forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to prevent side reactions.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides, with the reactions conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield furanones, while reduction reactions can produce furanmethanols. Substitution reactions can lead to a variety of substituted furan derivatives.
Applications De Recherche Scientifique
2-Furanmethanaminium, 4-(ethoxycarbonyl)-N,N,N,5-tetramethyl- has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways involved in disease processes.
Industry: In industrial applications, the compound is used as a precursor for the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Furanmethanaminium, 4-(ethoxycarbonyl)-N,N,N,5-tetramethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are often complex and may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furanmethanaminium, 5-(hydroxymethyl)-: This compound features a hydroxymethyl group instead of an ethoxycarbonyl group.
N,N-Dimethyl-N-phenyl-2-furanmethanaminium: This compound has a phenyl group attached to the furan ring.
2-Furanmethanaminium, N,N-dimethyl-N-octyl-, chloride: This compound includes an octyl group and a chloride ion.
Uniqueness
2-Furanmethanaminium, 4-(ethoxycarbonyl)-N,N,N,5-tetramethyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
46738-98-1 |
|---|---|
Formule moléculaire |
C12H20NO3+ |
Poids moléculaire |
226.29 g/mol |
Nom IUPAC |
(4-ethoxycarbonyl-5-methylfuran-2-yl)methyl-trimethylazanium |
InChI |
InChI=1S/C12H20NO3/c1-6-15-12(14)11-7-10(16-9(11)2)8-13(3,4)5/h7H,6,8H2,1-5H3/q+1 |
Clé InChI |
FCULXGWQINGHAO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(OC(=C1)C[N+](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



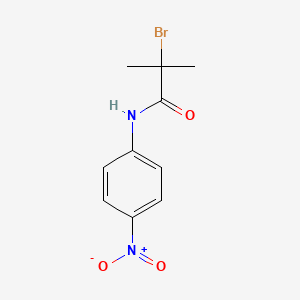
![N-[2-(2-benzamidoethyldisulfanyl)ethyl]benzamide](/img/structure/B12796358.png)

